molecular formula C19H20N2O5 B2735354 N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide CAS No. 1164460-38-1

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide

Cat. No.: B2735354
CAS No.: 1164460-38-1
M. Wt: 356.378
InChI Key: GRINWRRGVWZKHM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as (E)-N-(5-acetyl-6-(2-(dimethylamino)vinyl)-2-oxo-2H-pyran-3-yl)-4-chlorobenzamide . It has a molecular weight of 360.8 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H17ClN2O4/c1-11(22)14-10-15(18(24)25-16(14)8-9-21(2)3)20-17(23)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,20,23)/b9-8+ .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 360.8 . It is stored at a temperature of 28°C . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Analytical Methods for Determining Antioxidant Activity

Research on antioxidants and their implications across various fields, from food engineering to medicine and pharmacy, emphasizes the critical role of various tests used to determine antioxidant activity. These methods, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests, rely on spectrophotometry to assess chemical reactions indicative of antioxidant capacity. Such methodologies could be instrumental in studying the antioxidant properties of compounds like N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide, if applicable (Munteanu & Apetrei, 2021).

Chemistry and Biochemistry of Related Compounds

The chemistry, biochemistry, and safety of acrylamide, a compound with some structural or functional similarities to the complex molecule , have been extensively studied. Understanding the formation, distribution, and role of such compounds in human health can provide insights into similar research paths for this compound, particularly in relation to its synthesis, potential health effects, and applications (Friedman, 2003).

Synthesis of Related Heterocycles

The synthesis of pyrazole heterocycles, which are considered important in many biologically active compounds and as useful synthons in organic synthesis, showcases methodologies that could be relevant to synthesizing and studying the activities of complex molecules like this compound. These strategies provide valuable insights for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The safety data sheet (MSDS) for the compound can be found online . It’s important to refer to this document for detailed safety and handling information.

Properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(22)15-11-16(19(24)26-17(15)9-10-21(2)3)20-18(23)13-5-7-14(25-4)8-6-13/h5-11H,1-4H3,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINWRRGVWZKHM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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